![molecular formula C4H4BrNS B1272499 4-Bromo-2-methylthiazole CAS No. 298694-30-1](/img/structure/B1272499.png)
4-Bromo-2-methylthiazole
Overview
Description
4-Bromo-2-methylthiazole is a chemical compound with the empirical formula C4H4BrNS and a molecular weight of 178.05 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
4-Bromo-2-methylthiazole is a colorless to yellow liquid . It has a density of 1.702 g/cm3 , a boiling point of 199.2ºC at 760 mmHg , and a flash point of 74.3ºC .Scientific Research Applications
Synthesis of Biologically Active Molecules
4-Bromo-2-methylthiazole: is a key intermediate in the synthesis of various biologically active molecules. Its thiazole ring is a common motif in many drugs and is known for its antimicrobial, antifungal, and antitumor properties . The bromine atom in the compound acts as a good leaving group, facilitating further chemical transformations.
Antitumor and Cytotoxic Agents
Researchers have utilized 4-Bromo-2-methylthiazole to create compounds with potent antitumor and cytotoxic activities. For instance, derivatives containing this moiety have shown significant effects against human tumor cell lines, including prostate cancer . This makes it a valuable compound in cancer research and drug development.
Development of Antimicrobial Drugs
The thiazole ring, part of the 4-Bromo-2-methylthiazole structure, is found in many antimicrobial drugs. The compound can be used to develop new antimicrobial agents that are effective against a range of bacterial and fungal pathogens .
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, 4-Bromo-2-methylthiazole serves as a building block for creating complex molecular structures. Its reactivity allows for the formation of various functional groups, aiding in the development of new materials with desired properties .
Peptide Coupling Agents
Thiazolium salts derived from 4-Bromo-2-methylthiazole have been applied in peptide synthesis as coupling agents. These compounds facilitate the formation of peptide bonds, which is a crucial step in producing peptides and proteins for pharmaceutical applications .
Agricultural Chemistry
In agricultural chemistry, 4-Bromo-2-methylthiazole derivatives are explored for their potential use as fungicides and biocides. The thiazole ring’s ability to interact with biological systems makes it an interesting candidate for protecting crops against various diseases .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXILTUZBBMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376796 | |
Record name | 4-Bromo-2-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylthiazole | |
CAS RN |
298694-30-1 | |
Record name | 4-Bromo-2-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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